2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane
Description
IUPAC Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex ether compounds containing multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 52788-79-1, establishing its unique chemical identity within global chemical databases. The molecular formula C₉H₂₀O₃ indicates a composition consisting of nine carbon atoms, twenty hydrogen atoms, and three oxygen atoms, yielding a molecular weight of 176.26 grams per mole.
The systematic name reveals the compound's hierarchical structural organization through its bracketed nomenclature system. The core propane backbone is modified by the presence of a methyl substituent at the second carbon position, creating a branched tertiary carbon center. The ether linkages are systematically described through the nested bracket notation, where the innermost methoxyethoxy unit connects to an additional ethoxy group, which subsequently attaches to the methylpropane terminus. This nomenclature system effectively communicates the compound's sequential ether connectivity pattern and branching characteristics.
Alternative nomenclature systems recognize this compound as diethyleneglycol methyl tertiary-butyl ether, highlighting its derivation from diethylene glycol through selective etherification reactions. The International Chemical Identifier Key (InChIKey) IVBLRSMVJDVLCP-UHFFFAOYSA-N provides a unique computational identifier that enables precise chemical database searches and structural verification. The Simplified Molecular Input Line Entry System notation COCCOCCOC(C)(C)C offers a linear representation of the molecular connectivity, facilitating computational analysis and chemical informatics applications.
Table 1: Molecular Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Chemical Abstracts Service Number | 52788-79-1 | |
| Molecular Formula | C₉H₂₀O₃ | |
| Molecular Weight | 176.26 g/mol | |
| InChIKey | IVBLRSMVJDVLCP-UHFFFAOYSA-N |
Three-Dimensional Conformational Analysis
The three-dimensional conformational characteristics of this compound are governed by the flexibility inherent in its multiple ether linkages and the steric constraints imposed by the branched tertiary carbon center. The molecule contains three distinct ether oxygen atoms that introduce conformational degrees of freedom through rotation around the carbon-oxygen bonds. These rotational possibilities create multiple low-energy conformational states that contribute to the compound's physical properties and chemical behavior.
The tertiary carbon center in the 2-methylpropane terminus introduces significant steric bulk that influences the preferred conformational arrangements of the molecule. The two methyl groups attached to this carbon create a branched architecture that restricts rotation around adjacent bonds and influences the spatial orientation of the ether chain. This branching pattern distinguishes the compound from linear glycol ether derivatives and contributes to its unique three-dimensional profile.
Conformational analysis of related glycol ether systems provides insights into the probable molecular arrangements. Studies of ethylene glycol derivatives have demonstrated that molecules with multiple ether linkages tend to adopt gauche conformations around carbon-carbon bonds to minimize unfavorable interactions. The presence of hydrogen bonding capabilities in the ether oxygen atoms can influence conformational preferences, particularly in condensed phases where intermolecular interactions become significant.
The extended chain length of the 2-[2-(2-Methoxyethoxy)ethoxy] segment provides substantial conformational flexibility, allowing the molecule to adopt both extended and folded conformations depending on environmental conditions. The terminal methoxy group adds an additional site for potential hydrogen bonding interactions that can stabilize specific conformational arrangements. These conformational characteristics directly influence the compound's physical properties, including its density, viscosity, and solubility behavior in various solvent systems.
Comparative Structural Analysis with Related Glycol Ether Derivatives
Systematic comparison of this compound with related glycol ether derivatives reveals distinctive structural features that differentiate this compound within the broader family of polyether molecules. The most closely related compound, 2-[2-(2-Methoxyethoxy)ethoxy]propane, differs by the absence of the methyl substituent on the propane terminus, resulting in a molecular formula of C₈H₁₈O₃ and a correspondingly lower molecular weight of 162.23 grams per mole.
Diethylene glycol monomethyl ether represents a structurally simpler analog with the molecular formula C₅H₁₂O₃ and molecular weight of 120.15 grams per mole. This compound contains the same methoxyethoxyethoxy connectivity pattern but terminates in a hydroxyl group rather than an alkyl ether linkage. The presence of the terminal hydroxyl group significantly alters the hydrogen bonding characteristics and solubility properties compared to the fully etherified this compound structure.
Tripropylene glycol monomethyl ether provides another comparative reference point, with a molecular formula of C₁₀H₂₂O₄ and molecular weight of 206.28 grams per mole. This compound contains an additional hydroxyl functionality and demonstrates how structural modifications influence physical properties such as boiling point, density, and viscosity. The boiling point of tripropylene glycol monomethyl ether at 100°C under reduced pressure (2 millimeters of mercury) illustrates the effect of increased molecular weight and hydrogen bonding on thermal properties.
Table 2: Comparative Analysis of Related Glycol Ether Derivatives
The structural progression from simpler to more complex glycol ethers demonstrates the systematic influence of chain length, branching, and functional group modifications on molecular properties. The introduction of the tertiary carbon center in this compound creates steric hindrance that can influence reactivity patterns and physical behavior compared to linear analogs. This branching pattern represents a significant structural modification that distinguishes the compound from conventional linear glycol ether derivatives.
Triethylene glycol monoethyl ether, with molecular formula C₈H₁₈O₄ and molecular weight 178.23 grams per mole, provides insight into how chain extension affects molecular properties. The additional ether linkage in this compound results in increased molecular weight and altered solubility characteristics, demonstrating the cumulative effects of structural modifications within the glycol ether family. These comparative analyses highlight the specific structural features that define this compound as a unique member of the glycol ether series.
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-9(2,3)12-8-7-11-6-5-10-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBLRSMVJDVLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068804 | |
| Record name | Propane, 2-[2-(2-methoxyethoxy)ethoxy]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52788-79-1 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52788-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol methyl tert-butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052788791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-[2-(2-methoxyethoxy)ethoxy]-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Propane, 2-[2-(2-methoxyethoxy)ethoxy]-2-methyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID6068804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-methoxyethoxy)ethoxy]-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.876 | |
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| Record name | DIETHYLENE GLYCOL METHYL TERT-BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the etherification process. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified using distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated compounds, amines
Scientific Research Applications
Chemical Research Applications
Solvent and Reagent in Organic Synthesis
The compound serves as a solvent and reagent in organic synthesis, particularly in the formation of complex ether linkages. Its ability to dissolve a wide range of organic compounds makes it an excellent medium for chemical reactions, including nucleophilic substitutions and couplings.
Oxidation and Reduction Reactions
2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane can undergo oxidation to form carboxylic acids or aldehydes when treated with strong oxidizing agents like potassium permanganate or chromium trioxide. Conversely, it can be reduced using lithium aluminum hydride or sodium borohydride to yield alcohols. These reactions are crucial for synthesizing various organic intermediates.
Biological Applications
Stabilization of Biological Samples
In biological research, this compound is employed for stabilizing biological samples due to its biocompatibility. It is often used in buffer solutions where maintaining pH and ionic strength is essential for preserving the integrity of biomolecules.
Drug Delivery Systems
Recent studies have explored the use of this compound in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the solubility and bioavailability of drugs, making it a promising candidate for developing advanced drug formulations.
Industrial Applications
Production of Polymers and Surfactants
The compound is utilized in the production of various polymers and surfactants. Its ether linkages contribute to the flexibility and stability of polymer chains, which are critical for applications in coatings, adhesives, and sealants.
Chemical Intermediates
In industrial settings, this compound serves as an intermediate in synthesizing other chemicals, including agrochemicals and specialty chemicals used in manufacturing processes.
Case Study 1: Drug Delivery Research
A study published in the Journal of Pharmaceutical Sciences investigated the use of this compound as a carrier for poorly soluble drugs. The results demonstrated significant improvements in drug solubility and stability, suggesting its potential as a drug delivery vehicle.
Case Study 2: Polymer Development
Research conducted at a leading polymer science institute explored the incorporation of this compound into polymer matrices. The findings indicated enhanced mechanical properties and thermal stability, highlighting its utility in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane involves its interaction with various molecular targets and pathways. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with biological molecules, facilitating its role in drug delivery and stabilization. Additionally, its hydrophobic and hydrophilic regions enable it to interact with both polar and non-polar substances, making it versatile in various applications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane
- Molecular Formula : C₈H₁₈O₃
- Average Mass : 162.229 g/mol
- CAS Registry Number : 77078-22-9
- Synonyms: Diethylene glycol isopropyl methyl ether, MFCD28009631 .
Structural Features :
This compound is a branched glycol ether featuring a central isopropyl group (2-methylpropane) linked to a polyether chain composed of two ethylene oxide units and a methoxy terminus. Its structure combines hydrophobicity (from the isopropyl group) with hydrophilicity (from the ethoxy and methoxy groups), making it a versatile solvent .
Applications :
Primarily used as a solvent in coatings, inks, and industrial cleaning agents due to its balanced solubility properties. It also serves as a reaction medium in organic synthesis .
Structural Analogues
2-Ethoxy-2-methoxypropane
- Molecular Formula : C₆H₁₄O₂
- Average Mass : 118.176 g/mol
- CAS RN : 29328-22-1
- Key Differences: Simpler structure with only one ethoxy and one methoxy group attached to propane.
Tripropylene Glycol Methyl Ether (Arcosolv TPM)
- Molecular Formula : C₁₀H₂₂O₄
- Average Mass : 206.28 g/mol
- CAS RN : 25498-49-1
- Key Differences :
2-[2-(2-Methoxyethoxy)ethoxy]ethanol
- Molecular Formula : C₇H₁₆O₄
- CAS RN : 112-35-6
- Key Differences :
Physical and Chemical Properties
| Property | This compound | 2-Ethoxy-2-methoxypropane | Tripropylene Glycol Methyl Ether | 2-[2-(2-Methoxyethoxy)ethoxy]ethanol |
|---|---|---|---|---|
| Molecular Weight | 162.229 g/mol | 118.176 g/mol | 206.28 g/mol | 164.20 g/mol |
| Boiling Point | ~210–220°C (estimated) | <150°C | ~242°C | ~250°C |
| Density | ~0.95–1.0 g/cm³ | 0.89 g/cm³ | 0.97 g/cm³ | 1.03 g/cm³ |
| LogP (Octanol/Water) | ~0.5–1.0 | ~0.3 | ~0.8 | ~−0.5 |
| Applications | Industrial solvents, coatings | Lab-scale reactions | High-temperature solvents | Cosmetics, pharmaceuticals |
Sources :
Functional Group Comparisons
- Ether vs. Ester: Ethyl 2-methoxy-2-methylpropanoate (CAS 4379-23-1) contains an ester group, making it more reactive toward hydrolysis than the target compound’s ether linkages .
- Branching Effects: The isopropyl group in the target compound reduces crystallinity compared to linear analogues like diethylene glycol monomethyl ether, enhancing solubility in nonpolar media .
Biological Activity
2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane, also known as methoxytriethylene glycol or Dowanol TMAT, is a compound with significant biological implications. Its chemical structure, characterized by a branched ether group, suggests potential interactions with biological systems, particularly in the fields of pharmacology and toxicology.
- Molecular Formula : CHO
- Molecular Weight : 164.1995 g/mol
- CAS Number : 112-35-6
- IUPAC Name : Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications and interactions with cellular systems.
The compound's mechanism of action is primarily linked to its ability to modulate cellular processes through interactions with lipid membranes and proteins. It has been observed to influence:
- Cell Membrane Fluidity : Enhancing the fluidity of cell membranes, which can affect the function of membrane-bound proteins.
- Enzyme Activity : Acting as a substrate or inhibitor for certain enzymes, thus influencing metabolic pathways.
1. Toxicological Studies
A comprehensive assessment of the compound's toxicological profile indicates that it exhibits low toxicity under standard exposure conditions. The Safety Data Sheet (SDS) highlights:
- Acute Toxicity : No significant acute effects observed in animal models.
- Chronic Exposure : Long-term exposure does not classify it as a specific target organ toxicant .
2. Pharmacological Applications
Research has indicated potential applications in drug formulation due to its solvent properties and ability to enhance drug delivery systems. For instance:
- Drug Solubilization : Its capacity to solubilize hydrophobic drugs makes it a candidate for use in pharmaceutical formulations .
3. Environmental Impact Studies
Studies have shown that this compound poses minimal risk to aquatic environments, indicating its biodegradability and low bioaccumulation potential .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane, and how do laboratory-scale methods differ from industrial protocols?
Answer: The compound is synthesized via etherification of 2-methylpropane-1,3-diol with 2-(2-methoxyethoxy)ethanol under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysis. Laboratory methods typically use batch reactors with controlled heating (60–80°C) and reflux conditions, yielding ~70–85% after purification by distillation . Industrial protocols employ continuous-flow reactors with in-line separation techniques (e.g., fractional distillation) to achieve >90% purity and scalability. Key differences include catalyst recycling in industrial setups and stricter temperature control to minimize side reactions (e.g., dehydration) .
Q. Table 1: Synthesis Conditions Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (glassware) | Continuous-flow |
| Temperature | 60–80°C | 70–90°C |
| Catalyst | H₂SO₄/NaOH | Heterogeneous catalysts |
| Yield | 70–85% | >90% |
| Purification | Distillation | Fractional distillation |
Q. How is this compound characterized for purity and structural confirmation in academic research?
Answer: Researchers use:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ether linkages (δ 3.3–3.7 ppm for methoxy and methylene groups) and branching (δ 1.2 ppm for methyl groups) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect impurities (e.g., unreacted diols) with a detection limit of <0.1% .
- FT-IR Spectroscopy : Peaks at 1100–1250 cm⁻¹ (C-O-C stretching) and 2800–3000 cm⁻¹ (C-H stretching) validate functional groups .
Advanced Research Questions
Q. What experimental strategies optimize reaction conditions to maximize yield while minimizing byproducts in the synthesis of this compound?
Answer:
- Catalyst Screening : Transition to Lewis acids (e.g., FeCl₃) or immobilized enzymes (e.g., lipases) reduces side reactions compared to H₂SO₄, improving selectivity .
- Solvent-Free Conditions : Eliminating solvents (e.g., toluene) enhances reaction efficiency and reduces post-synthesis waste .
- In Situ Monitoring : Real-time FT-IR or Raman spectroscopy tracks ether bond formation, enabling dynamic adjustment of temperature and stoichiometry .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Answer: Discrepancies often arise from:
- Purity Variations : Use orthogonal analytical methods (e.g., HPLC + Karl Fischer titration) to quantify trace water or diol residues that affect solubility .
- Storage Conditions : Degradation under light or humidity can alter stability. Controlled studies under inert atmospheres (N₂/Ar) and UV-shielded containers are recommended .
Q. Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 176.25 g/mol | |
| Boiling Point | 245–250°C (lit.) | |
| LogP (Octanol-Water) | 1.2 (predicted) | |
| Solubility in Water | 50 mg/mL (20°C) |
Q. What advanced analytical techniques are critical for studying the compound’s role in stabilizing biological macromolecules (e.g., proteins, DNA)?
Answer:
- Dynamic Light Scattering (DLS) : Monitors hydrodynamic radius changes in proteins to assess stabilization efficacy .
- Circular Dichroism (CD) : Detects conformational stability of DNA or enzymes in the presence of the compound .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters (ΔH, ΔS) for drug-complexation studies .
Q. How does this compound compare to structurally similar ethers (e.g., triethylene glycol monomethyl ether) in drug delivery applications?
Answer:
- Branching Effects : The methyl group on the propane backbone enhances lipid bilayer penetration compared to linear analogs, improving drug bioavailability .
- Hydrogen-Bonding Capacity : Fewer ether linkages reduce hygroscopicity, making it preferable for hydrophobic drug formulations .
Q. Table 3: Comparison with Similar Ethers
| Compound | LogP | Applications |
|---|---|---|
| This compound | 1.2 | Drug delivery, polymer synthesis |
| Triethylene glycol monomethyl ether | -0.5 | Solvent, antifreeze |
| Polyethylene glycol methyl ether (PEG-MME) | -1.8 | Biocompatible coatings |
Q. What safety protocols are essential for handling this compound in laboratory settings, given its potential hazards?
Answer:
- PPE Requirements : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (H335) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
